2-amino-N-(2-methylpyridin-3-yl)propanamide
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Overview
Description
2-amino-N-(2-methylpyridin-3-yl)propanamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methylpyridin-3-yl)propanamide typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-amino-N-(2-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride: A hydrochloride salt form with similar properties.
(S)-2-amino-N-(2-methylpyridin-3-yl)propanamide: An enantiomer with potential differences in biological activity.
(2R)-2-amino-N-(2-methylpyridin-3-yl)propanamide: Another enantiomer with distinct stereochemistry.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(2-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6(10)9(13)12-8-4-3-5-11-7(8)2/h3-6H,10H2,1-2H3,(H,12,13) |
InChI Key |
ZGFQDCVGSLTQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C(C)N |
Origin of Product |
United States |
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